

Spectroscopic Profile of Allyl Isocyanate: A Technical Guide

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Compound of Interest		
Compound Name:	Allyl isocyanate	
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This technical guide provides a detailed overview of the spectroscopic data for **allyl isocyanate** (CH₂=CHCH₂NCO), a valuable reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining generalized experimental protocols.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for **allyl isocyanate**. It is important to note that while extensive data is available for the related compound allyl isothiocyanate, detailed and publicly accessible spectral assignments for **allyl isocyanate** are less common. The data presented here is a composite of available information and spectral predictions based on analogous structures.

Table 1: 1H NMR Spectroscopic Data for Allyl Isocyanate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8 - 6.0	ddt	1H	-CH=CH2
~5.2 - 5.4	m	2H	-CH=CH2
~3.8 - 4.0	dt	2H	-CH2-NCO



Note: d - doublet, t - triplet, q - quartet, m - multiplet. Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Table 2: 13 C NMR Spectroscopic Data for Allyl Isocyanate

Chemical Shift (δ) ppm	Assignment
~132	CH=CH ₂
~121	-N=C=O
~118	-CH=CH2
~45	-CH ₂ -NCO

Note: The chemical shift of the isocyanate carbon is provided as an approximate value, as it can be broad and sometimes difficult to observe.

Table 3: Infrared (IR) Absorption Data for Allyl

Isocvanate

<u>130cyanate</u>				
Wavenumber (cm ⁻¹)	Intensity	Assignment		
~3080	Medium	=C-H stretch		
~2940	Medium	C-H stretch (aliphatic)		
~2270 - 2250	Strong, Broad	-N=C=O asymmetric stretch		
~1645	Medium	C=C stretch		
~1420	Medium	-CH ₂ - scissoring		
~990 and ~930	Strong	=C-H bend (out-of-plane)		

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like **allyl isocyanate**. Specific parameters may need to be optimized based on the instrumentation and the specific requirements of the analysis.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **allyl isocyanate**.

	-			
N	ſΑ	tΔ	rı≥	ıls:

- Allyl isocyanate sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tube (5 mm)
- Pipette
- NMR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of allyl isocyanate in ~0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.
 - Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample in the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).



Data Acquisition:

- For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A single scan may
 be sufficient for a concentrated sample, but multiple scans can be averaged to improve the
 signal-to-noise ratio.
- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.

· Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid allyl isocyanate.

Materials:

- Allyl isocyanate sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:



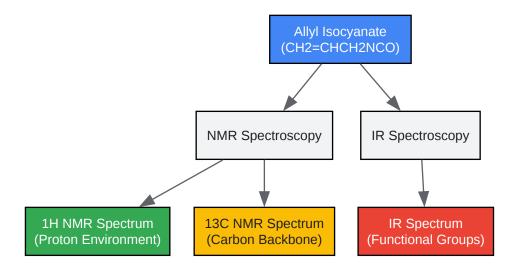
Background Spectrum:

- Ensure the ATR crystal is clean and dry.
- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Application:
 - Place a small drop of allyl isocyanate directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- Data Acquisition:
 - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- · Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Label the significant peaks in the spectrum.
 - After the measurement, carefully clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

Visualization of Spectroscopic Workflow

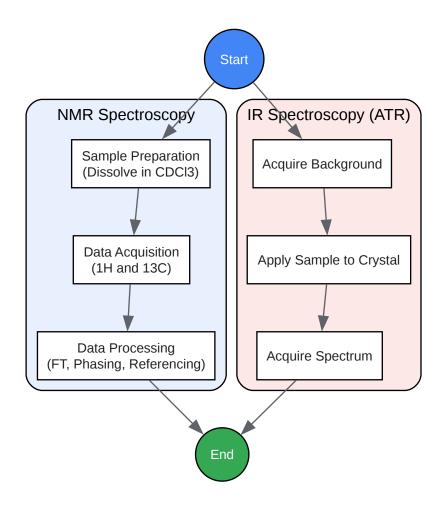
The following diagrams illustrate the logical flow of the spectroscopic analysis of **allyl isocyanate**.





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Caption: Logical flow of spectroscopic analysis for allyl isocyanate.



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Caption: Simplified experimental workflows for NMR and IR spectroscopy.

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